2-(4-Bromobenzoyl)benzoic acid
CAS No.: 2159-40-2
Cat. No.: VC2321676
Molecular Formula: C14H9BrO3
Molecular Weight: 305.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2159-40-2 |
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Molecular Formula | C14H9BrO3 |
Molecular Weight | 305.12 g/mol |
IUPAC Name | 2-(4-bromobenzoyl)benzoic acid |
Standard InChI | InChI=1S/C14H9BrO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18) |
Standard InChI Key | NONNFIAFWRSPPY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-(4-Bromobenzoyl)benzoic acid (CAS: 2159-40-2) is an aromatic compound with a molecular formula of C₁₄H₉BrO₃ and a molecular weight of 305.12 g/mol . The structure consists of two benzene rings connected by a carbonyl group (benzoyl linkage), with one ring bearing a carboxylic acid group at the ortho position and the other containing a bromine atom at the para position .
The compound belongs to the class of benzophenone derivatives, specifically ortho-substituted benzophenones. Its IUPAC name is 2-(4-bromobenzoyl)benzoic acid, and it has several synonyms including CHEMBL198745 and DTXSID60292404 . The structural arrangement creates a unique electronic distribution that influences its chemical behavior and reactivity patterns.
The compound's InChI notation is InChI=1S/C14H9BrO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18), which provides a standardized representation of its molecular structure . Additionally, its InChIKey is NONNFIAFWRSPPY-UHFFFAOYSA-N, serving as a fixed-length identifier for database searches and chemical information retrieval .
Electronic and Steric Properties
The electronic properties of 2-(4-bromobenzoyl)benzoic acid are significantly influenced by its functional groups. The carboxylic acid group (-COOH) contributes to its acidic character, while the carbonyl group (C=O) introduces polarization within the molecule. The bromine atom, being electronegative, creates an electron-withdrawing effect on the aromatic ring to which it is attached.
This electronic distribution affects multiple aspects of the compound's behavior:
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The acidity of the carboxylic group is potentially enhanced by the electron-withdrawing effects of the bromobenzoyl moiety.
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The carbonyl group serves as both a hydrogen bond acceptor and a site for nucleophilic attack.
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The bromine substituent influences the electron density within the aromatic system and may serve as a potential site for chemical modifications.
The presence of these functional groups creates a molecule with multiple reactive sites, making it versatile for chemical transformations and potential interactions with biological targets.
Physical Properties and Characterization
Physical State and Appearance
2-(4-Bromobenzoyl)benzoic acid is typically a crystalline solid at room temperature . While the search results don't specifically mention its color, similar benzoic acid derivatives are often white to off-white crystalline solids.
Thermodynamic Properties
The compound exhibits specific thermodynamic properties that are crucial for understanding its behavior under various conditions. Table 1 summarizes the key thermodynamic and physical properties of 2-(4-bromobenzoyl)benzoic acid.
Table 1: Physical and Thermodynamic Properties of 2-(4-Bromobenzoyl)benzoic acid
The relatively high melting and boiling points indicate strong intermolecular forces, likely due to hydrogen bonding from the carboxylic acid group and π-π stacking interactions between the aromatic rings. The LogP value of 3.3783 suggests moderate lipophilicity, indicating a balance between hydrophobic and hydrophilic properties .
Synthesis and Chemical Reactions
Synthetic Approaches
While the search results don't provide specific synthetic routes for 2-(4-bromobenzoyl)benzoic acid, its structure suggests potential synthetic pathways based on established organic chemistry principles. A plausible synthetic route might involve:
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Friedel-Crafts acylation of benzene or substituted benzene derivatives with appropriate acid chlorides
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Oxidation of a 2-(4-bromophenyl)benzaldehyde intermediate
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Reaction of 4-bromobenzoyl chloride with a suitable benzoic acid derivative
The synthesis would likely require careful control of reaction conditions to ensure regioselectivity and minimize side products.
Chemical Reactivity
The functional groups present in 2-(4-bromobenzoyl)benzoic acid enable various chemical transformations:
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The carboxylic acid group can undergo typical reactions including:
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Esterification with alcohols
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Amide formation with amines
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Reduction to alcohols
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Decarboxylation under specific conditions
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The carbonyl group may participate in:
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Nucleophilic addition reactions
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Reduction to secondary alcohols
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Condensation reactions with appropriate nucleophiles
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The bromine substituent provides opportunities for:
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Metal-catalyzed coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings)
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Nucleophilic aromatic substitution under forcing conditions
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Metal-halogen exchange reactions
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Understanding these reactivity patterns is essential for developing potential derivatives and exploring the compound's applications in various fields.
Structure-Activity Relationships
Comparative Analysis with Related Compounds
Understanding how 2-(4-bromobenzoyl)benzoic acid relates to similar compounds can provide insights into its potential properties and applications. Table 2 presents a comparison with structurally related compounds mentioned in the search results.
Table 2: Comparison of 2-(4-Bromobenzoyl)benzoic acid with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Potential Impact on Properties |
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2-(4-Bromobenzoyl)benzoic acid | C₁₄H₉BrO₃ | 305.12 g/mol | Reference compound | Reference properties |
Benzoic acid, 2-[(4-bromobenzoyl)amino]- | C₁₄H₁₀BrNO₃ | 320.14 g/mol (approx.) | Contains amino linkage instead of direct carbonyl connection | Enhanced hydrogen bonding capability; different reactivity profile |
2-amino-3-(4-bromobenzoyl)benzoic acid | C₁₄H₁₀BrNO₃ | 320.14 g/mol | Contains amino group at position 2 and bromobenzoyl at position 3 | Different electronic distribution; additional reaction site through amino group |
2-{[2-(4-bromobenzoyl)hydrazino]carbonyl}benzoic acid | C₁₅H₁₁BrN₂O₄ | 363.16 g/mol | Contains hydrazino linkage | Significantly different hydrogen bonding pattern; increased polarity |
These structural differences can lead to distinct physicochemical properties, reactivity patterns, and potentially different biological activities. The presence of additional functional groups like amino or hydrazino introduces new reaction sites and may affect solubility, acid-base properties, and interactions with biological targets.
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